molecular formula C11H14FN3O B3033518 4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one CAS No. 1039892-68-6

4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one

Cat. No. B3033518
CAS RN: 1039892-68-6
M. Wt: 223.25 g/mol
InChI Key: PKIYYUHJHYCOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one, also known as 4-AM-2-FP, is an organic compound that belongs to the family of piperazine compounds. It is a white crystalline solid that is soluble in water and ethanol. It is commonly used in laboratory experiments and scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one is not yet fully understood. It is believed that the compound acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one are not yet fully understood. It is believed that the compound may have some anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one is a useful compound for laboratory experiments due to its high solubility in water and ethanol, its low toxicity, and its stability at room temperature. However, it is not suitable for use in long-term experiments due to its low thermal stability.

Future Directions

There are a number of potential future directions for 4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one. It could be used in the development of new drugs, as a ligand in the synthesis of metal complexes, as an inhibitor of enzymes, and as a model compound in the study of protein-ligand interactions. It could also be studied further to better understand its biochemical and physiological effects. Additionally, its use in long-term experiments could be explored, as well as its potential applications in material science.

Scientific Research Applications

4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one has been used in a variety of scientific research applications, including drug design, material science, and biochemistry. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used as a model compound in the study of protein-ligand interactions.

properties

IUPAC Name

4-[4-(aminomethyl)-2-fluorophenyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-9-5-8(6-13)1-2-10(9)15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIYYUHJHYCOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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